molecular formula C21H19N3O3 B4845846 1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4845846
M. Wt: 361.4 g/mol
InChI Key: FMJDMKLUBPUYDL-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as PBTZ169, is a novel synthetic compound with promising applications in the field of medicinal chemistry. This compound has been extensively studied for its potential as an anti-tuberculosis agent due to its unique mechanism of action and low toxicity profile.

Mechanism of Action

1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione targets multiple enzymes involved in the biosynthesis of mycobacterial cell wall components. It inhibits the activity of DprE1, an enzyme involved in the biosynthesis of arabinogalactan, and MmpL3, a transporter protein involved in the export of mycolic acids. The inhibition of these enzymes leads to the disruption of mycobacterial cell wall biosynthesis, ultimately resulting in cell death.
Biochemical and Physiological Effects
1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have low toxicity in vitro and in vivo. It has been shown to have minimal cytotoxicity against mammalian cells and has a favorable pharmacokinetic profile. 1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have good oral bioavailability, making it a promising candidate for oral administration.

Advantages and Limitations for Lab Experiments

1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It has a unique mechanism of action, making it less susceptible to the development of drug resistance. It also has low toxicity and a favorable pharmacokinetic profile. However, 1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for lab experiments. It is a relatively new compound, and its synthesis method is complex and time-consuming. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential application is as a combination therapy for tuberculosis. 1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have synergistic activity when combined with other anti-tuberculosis drugs, such as rifampicin and isoniazid. Another potential application is as a treatment for other bacterial infections. 1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have activity against other bacterial species, such as Staphylococcus aureus and Escherichia coli. Finally, further studies are needed to fully understand the mechanism of action of 1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione and to optimize its synthesis method for large-scale production.
Conclusion
In conclusion, 1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising synthetic compound with potential applications in the field of medicinal chemistry. It has been extensively studied for its potential as an anti-tuberculosis agent and has a unique mechanism of action targeting multiple enzymes involved in the biosynthesis of mycobacterial cell wall components. 1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has low toxicity and a favorable pharmacokinetic profile, making it a promising candidate for oral administration. However, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis method for large-scale production.

Scientific Research Applications

1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential as an anti-tuberculosis agent. It has been shown to have potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. 1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have a unique mechanism of action, targeting multiple enzymes involved in the biosynthesis of mycobacterial cell wall components. This multi-targeted approach makes 1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione less susceptible to the development of drug resistance.

properties

IUPAC Name

(5E)-1-phenyl-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c25-19-18(14-15-8-10-16(11-9-15)23-12-4-5-13-23)20(26)24(21(27)22-19)17-6-2-1-3-7-17/h1-3,6-11,14H,4-5,12-13H2,(H,22,25,27)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJDMKLUBPUYDL-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-1-phenyl-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

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